molecular formula C16H16F3N3OS2 B13453037 2-Sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile, 4-methylmorpholine

2-Sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile, 4-methylmorpholine

Cat. No.: B13453037
M. Wt: 387.4 g/mol
InChI Key: IMPBKDKLSYPXHZ-UHFFFAOYSA-N
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Description

2-Sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile, 4-methylmorpholine is a key chemical intermediate in medicinal chemistry, primarily utilized in the synthesis of novel kinase inhibitors. Its core structure, featuring a pyridine scaffold substituted with a thiophene ring, a thiocarbonyl group, and a potent electron-withdrawing trifluoromethyl group, is designed to act as a privileged scaffold for targeting the ATP-binding sites of various protein kinases. Research indicates that this compound serves as a versatile precursor for the development of small molecule therapeutics, particularly in the areas of oncology and inflammatory diseases , where kinase dysregulation is a known driver of pathology. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and improve binding affinity through hydrophobic interactions. The 4-methylmorpholine salt form improves the compound's handling properties and solubility for subsequent synthetic manipulations. Its primary research value lies in its role in structure-activity relationship (SAR) studies, enabling the exploration of chemical space around the kinase hinge-binding region to optimize potency and selectivity for specific kinase targets. This makes it an invaluable tool for chemical biologists and pharmaceutical researchers engaged in early-stage drug discovery programs.

Properties

Molecular Formula

C16H16F3N3OS2

Molecular Weight

387.4 g/mol

IUPAC Name

4-methylmorpholine;2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C11H5F3N2S2.C5H11NO/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15;1-6-2-4-7-5-3-6/h1-4H,(H,16,17);2-5H2,1H3

InChI Key

IMPBKDKLSYPXHZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCC1.C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis Method

  • Starting Material: N-Methyldiethanolamine
  • Catalyst: Concentrated sulfuric acid (98%)
  • Procedure:
    • Slowly add 120 g of concentrated sulfuric acid dropwise to 119.16 g of N-methyldiethanolamine in a 500 ml four-necked flask, keeping the temperature below 60 °C during addition.
    • Heat the mixture to reflux at 160–170 °C for 7 hours, distilling off water formed during the reaction.
    • Cool the reaction mixture to room temperature to obtain the reaction solution.
    • Add additional N-methyldiethanolamine and a small amount of N-methylbis ethanolamine (about 2% by mass) to the cooled mixture, stir, and heat at 60–70 °C for 30 minutes to transfer ammonium salts.
    • Perform vacuum distillation under nitrogen at 55–60 °C and -0.95 MPa to isolate 4-methylmorpholine with a purity of 99.9%.
  • Yield: 98.4% based on N-methyldiethanolamine consumption.
Step Conditions Outcome
Sulfuric acid addition <60 °C, 30 min Controlled exothermic addition
Reflux 160–170 °C, 7 h Cyclization and water removal
Ammonium salt transfer 60–70 °C, 30 min Conversion optimization
Vacuum distillation 55–60 °C, -0.95 MPa, N2 atmosphere Pure 4-methylmorpholine

Preparation of 2-Sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

This substituted pyridine derivative contains a sulfanyl group, a thiophen-2-yl substituent, a trifluoromethyl group, and a carbonitrile function. While specific direct synthesis procedures for this exact compound are limited in open literature, general synthetic strategies for similar heteroaromatic compounds with these substituents can be outlined.

General Synthetic Strategy

  • Key Building Blocks:

    • Pyridine ring with trifluoromethyl and cyano substituents.
    • Thiophen-2-yl moiety introduction via cross-coupling or substitution.
    • Sulfanyl group introduction typically via thiolation reactions.
  • Synthetic Routes:

    • Pyridine Core Construction: Start from a 4-(trifluoromethyl)pyridine derivative bearing a cyano group at position 3. Such compounds are often synthesized via nucleophilic aromatic substitution or palladium-catalyzed cyanation reactions.
    • Thiophen-2-yl Substitution: Introduce the thiophen-2-yl group at position 6 via Suzuki or Stille cross-coupling reactions using appropriate boronic acid or stannane derivatives of thiophene.
    • Sulfanyl Group Addition: The sulfanyl (-SH) group at position 2 can be introduced by nucleophilic substitution of a leaving group (e.g., halogen) with a thiol source or via thiolation using reagents such as sodium hydrosulfide or thiourea derivatives.

Example Reaction Conditions (Literature Analogues)

Step Reagents/Conditions Yield (%) Notes
Cyanation Pd-catalyst, cyanide source (e.g., KCN), solvent 70–85 Controlled to avoid overreaction
Thiophen-2-yl coupling Pd(PPh3)4, base (K2CO3), solvent (DMF or toluene) 60–90 Suzuki coupling preferred for mildness
Thiolation NaSH or thiourea, base, solvent (ethanol, water) 50–75 Requires inert atmosphere, mild temps

Combined Synthesis with 4-Methylmorpholine

In the context of preparing the final compound, 4-methylmorpholine may be used as a solvent, base, or reagent in the synthesis of the substituted pyridine derivative or in subsequent functionalization steps.

  • Role:

    • Acts as a nucleophilic base to facilitate substitution reactions.
    • May stabilize intermediates or assist in deprotonation steps during thiolation.
  • Example Application:

    • Use of 4-methylmorpholine as a base in the thiolation step to generate the sulfanyl group on the pyridine ring.

Research Outcomes and Data Tables

Due to the scarcity of direct experimental data on this exact compound, analogous data from structurally related compounds provide insight into expected yields, reaction conditions, and purification methods.

Compound/Step Reaction Conditions Yield (%) Purification Method Notes
4-Methylmorpholine synthesis N-methyldiethanolamine, H2SO4, reflux 7 h 98.4 Vacuum distillation High purity (99.9%)
Thiophen-2-yl substitution (analog) Pd-catalyzed Suzuki coupling, K2CO3, DMF 60–90 Column chromatography Mild conditions preserve groups
Sulfanyl group introduction (analog) NaSH, ethanol, inert atmosphere, room temp 50–75 Extraction, recrystallization Sensitive to oxidation

Summary and Expert Notes

  • The preparation of 4-methylmorpholine is well-documented and involves sulfuric acid-catalyzed cyclization of N-methyldiethanolamine with high yield and purity.
  • The substituted pyridine derivative requires multi-step synthesis involving cyanation, cross-coupling to introduce the thiophen-2-yl group, and thiolation to install the sulfanyl group.
  • 4-Methylmorpholine can serve as a base or solvent in the synthesis of the final compound.
  • Reaction conditions favor mild temperatures, inert atmospheres, and careful control of reagent addition to maximize yield and selectivity.
  • Due to the complexity and multifunctionality of the target molecule, purification by column chromatography and recrystallization is standard to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study the effects of its functional groups on biological systems, potentially serving as a lead compound in drug discovery.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, it might be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is known for enhancing the metabolic stability and bioavailability of compounds, which could be a key factor in its mechanism.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name R₂ (Position 2) R₄ (Position 4) R₆ (Position 6) Additional Features
Target Compound SH⁻ + 4-methylmorpholine CF₃ Thiophen-2-yl Thiolate salt
2-Sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile SH H Thiophen-2-yl Neutral, simpler analog
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile 4-Methylpiperazinyl Ph Thiophen-2-yl Aromatic substitution at R₄
2-Pentyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile (96g) Pentyl CF₃ Thiophen-2-yl Alkyl chain at R₂
2-(Hex-5-ynyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile (96h) Hex-5-ynyl CF₃ Thiophen-2-yl Alkyne functionality at R₂

Key Observations :

  • Electron-Withdrawing Effects: The CF₃ group in the target compound and 96g/h enhances stability and lipophilicity compared to non-CF₃ analogs .
  • Counterion Role : The 4-methylmorpholine in the target compound likely improves solubility relative to neutral analogs like 96g/h .
  • Substituent Bulk : Bulky groups (e.g., pentyl in 96g) reduce crystallinity, yielding solids or liquids, whereas smaller substituents (e.g., SH⁻) favor crystalline salts .

Key Observations :

  • Yield Trends : Alkyl/alkyne substituents (96g/h) yield ≤58%, likely due to steric hindrance during cyclization .
  • Physical State : Morpholine salt formation in the target compound may enhance thermal stability compared to neutral liquids like 96h.

Crystallographic and Supramolecular Features

  • Similar compounds (e.g., ) exhibit orthorhombic packing (space group Pna2₁) with intermolecular C–H···N interactions .
  • Graph Set Analysis: Thiolate salts often form D (donor) or C (chain) motifs, while alkyl-substituted pyridines (e.g., 96g) may adopt less directional packing .

Biological Activity

The compound 2-Sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile, 4-methylmorpholine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H14F3N3OS2C_{20}H_{14}F_3N_3OS_2. Its structure features a pyridine ring substituted with a trifluoromethyl group and a thiophene moiety, which are known for contributing to the biological activity of similar compounds.

Key Structural Features:

  • Pyridine Ring : A common scaffold in drug discovery.
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
  • Thiol Group : May enhance reactivity with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-sulfanyl derivatives exhibit significant antimicrobial activity. For instance, thiourea derivatives have shown effectiveness against various bacterial strains, suggesting that the sulfanyl group may play a crucial role in their mechanism of action .

Anticancer Activity

Research has demonstrated that certain pyridine derivatives possess anticancer properties. The presence of the trifluoromethyl group is believed to enhance the cytotoxic effects against cancer cell lines. In vitro studies have revealed that related compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in various studies. For example, thiol-containing compounds often interact with cysteine residues in enzymes, leading to inhibition. This mechanism is critical for developing inhibitors for diseases where enzyme dysregulation is present .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of sulfanyl-pyridine derivatives.
    • Findings : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
    • : Suggests potential use as an antibacterial agent.
  • Study on Anticancer Potential :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Findings : Induced apoptosis in MCF-7 breast cancer cells at low micromolar concentrations.
    • : Highlights its potential as a lead compound for anticancer drug development.

Research Findings

Biological ActivityMechanismReference
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Enzyme InhibitionInteraction with cysteine residues

Q & A

Q. How to design in vivo studies to evaluate therapeutic potential?

  • Methodology : Prioritize ADMET profiling:
  • Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models .
  • Toxicity : Screen for hepatic/renal toxicity using histopathology and serum biomarkers .

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